molecular formula C11H16O5 B14576141 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid CAS No. 61328-62-9

3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid

Cat. No.: B14576141
CAS No.: 61328-62-9
M. Wt: 228.24 g/mol
InChI Key: CKSOVQJZINFMQK-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl groups (-COOH) in their molecular structure. The compound’s unique structure, which includes an acetyl group, a methyl group, and a cyclohexane ring, makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a cyclohexane derivative, the introduction of acetyl and methyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. The carboxyl groups can be introduced via oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The acetyl and methyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid: A simple dicarboxylic acid with a six-carbon chain.

    Cyclohexane-1,2-dicarboxylic acid: Lacks the acetyl and methyl groups present in 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid.

    Phthalic acid: An aromatic dicarboxylic acid with a benzene ring.

Uniqueness

This compound is unique due to its combination of functional groups and cyclohexane ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61328-62-9

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

3-acetyl-6-methylcyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H16O5/c1-5-3-4-7(6(2)12)9(11(15)16)8(5)10(13)14/h5,7-9H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

CKSOVQJZINFMQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C(=O)O)C(=O)O)C(=O)C

Origin of Product

United States

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